

Technical Support Center: (S)-Landiolol Solubility

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Compound of Interest

Compound Name: (S)-Landipirdine

Cat. No.: B15073925

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Note to Researchers: While the query specified **(S)-Landipirdine**, publicly available information on its specific solubility and formulation protocols is limited. However, the challenges described are highly characteristic of another similarly named compound, (S)-Landiolol hydrochloride, an ultra-short-acting β 1-adrenergic receptor antagonist known for its pH-dependent solubility. This guide focuses on (S)-Landiolol hydrochloride to provide actionable solutions for common laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Landiolol hydrochloride and what are its key physicochemical properties?

(S)-Landiolol hydrochloride is a highly selective, ultra-short-acting β 1-adrenergic receptor antagonist.^[1] Its structure, particularly the presence of ionizable amine groups and ester linkages, dictates its solubility and stability profile. Understanding these properties is crucial for proper handling and formulation.

Data Presentation: Physicochemical Properties of (S)-Landiolol Hydrochloride

Property	Value	Source
Molecular Formula	C25H40ClN3O8	[2]
Molecular Weight	546.05 g/mol	[2]
Appearance	White to off-white solid/powder	[3][4]
$\beta 1/\beta 2$ Selectivity Ratio	255	[3][5]
Storage Temperature	4°C (sealed, away from moisture)	[2]

Q2: What is the general solubility of (S)-Landiolol hydrochloride in common laboratory solvents?

(S)-Landiolol hydrochloride is very soluble in water and has high solubility in DMSO.[2][4] However, its stability in aqueous solutions is highly dependent on pH. For organic solvents, sonication may be required to aid dissolution.[1][3]

Data Presentation: Solubility of (S)-Landiolol Hydrochloride

Solvent	Solubility	Notes	Source
Water (H2O)	≥ 100 mg/mL (183.13 mM)	Saturation point not specified. Solution stability is pH-dependent.	[2]
DMSO	250 mg/mL (457.83 mM)	Ultrasonic assistance may be needed.	[2]
Ethanol	Slightly Soluble	Sonication may be required.	[3]

Q3: How does pH affect the solubility and stability of (S)-Landiolol hydrochloride in aqueous solutions?

The stability and solubility of (S)-Landiolol hydrochloride are critically dependent on pH due to the presence of ester groups susceptible to hydrolysis.^[6] An optimal pH range is necessary to prevent both acidic and basic hydrolysis, as well as potential racemization.^{[6][7]}

- Below pH 5.0: Risk of acidic hydrolysis increases.^{[6][7]}
- Above pH 7.0: Risk of basic hydrolysis significantly increases.^{[6][7]}

For reconstituted solutions intended for infusion, the recommended pH is between 6.0 and 6.6.^[4] Patents for formulations suggest a broader stable range of 5.0 to 7.0.^{[1][7]}

Troubleshooting Guide

Issue 1: My (S)-Landiolol hydrochloride powder is not dissolving well in my aqueous buffer.

- **Verify Water Purity:** Always use high-purity water (e.g., distilled, deionized, or Milli-Q) to avoid contaminants.^[1]
- **Check the pH:** Ensure the pH of your buffer is within the optimal range of 6.0-6.6.^[4] If using plain water, the pH may not be optimal for dissolution and stability.
- **Use Agitation:** Gentle stirring or brief sonication can help accelerate the dissolution process.^[1]
- **Control Temperature:** When preparing solutions, using cold conditions (e.g., an ice bath below 10°C) can enhance stability during dissolution.^{[1][6]}

Issue 2: My (S)-Landiolol solution becomes cloudy or precipitates after preparation or upon dilution.

- **pH Shift:** The most common cause is a pH shift outside the stable 5.0-7.0 range upon dilution into a new medium. Verify the final pH of your solution.
- **Concentration Limit Exceeded:** While highly soluble in water, diluting a concentrated stock (especially from an organic solvent) into an aqueous buffer can cause it to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.

- **Solution Degradation:** If the solution was stored improperly (wrong temperature, wrong pH, exposure to light), the compound may have degraded, and the degradation products may be less soluble.

Experimental Protocols & Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for preparing a stock solution for in vitro experiments.

- **Weigh the Compound:** Accurately weigh the required amount of (S)-Landiolol hydrochloride powder.
- **Select Solvent:** Use a suitable buffer with a pH pre-adjusted to 6.0-6.6 (e.g., a phosphate buffer).
- **Dissolution:** Prepare the solution in an ice bath (below 10°C) to maximize stability.[6] Add the powder to the cold buffer while gently stirring.
- **Final Volume:** Once fully dissolved, add buffer to reach the final desired volume.
- **Sterilization (if required):** Filter the solution through a 0.22 µm sterile filter.
- **Storage:** Store the solution at the recommended temperature (typically 4°C for short-term use or frozen at -20°C or -80°C for long-term storage, as specified on the product data sheet).

Protocol 2: Preparation of a Formulation for In Vivo Studies Using a Co-Solvent System

For animal studies, a co-solvent system is often required to ensure solubility and biocompatibility.

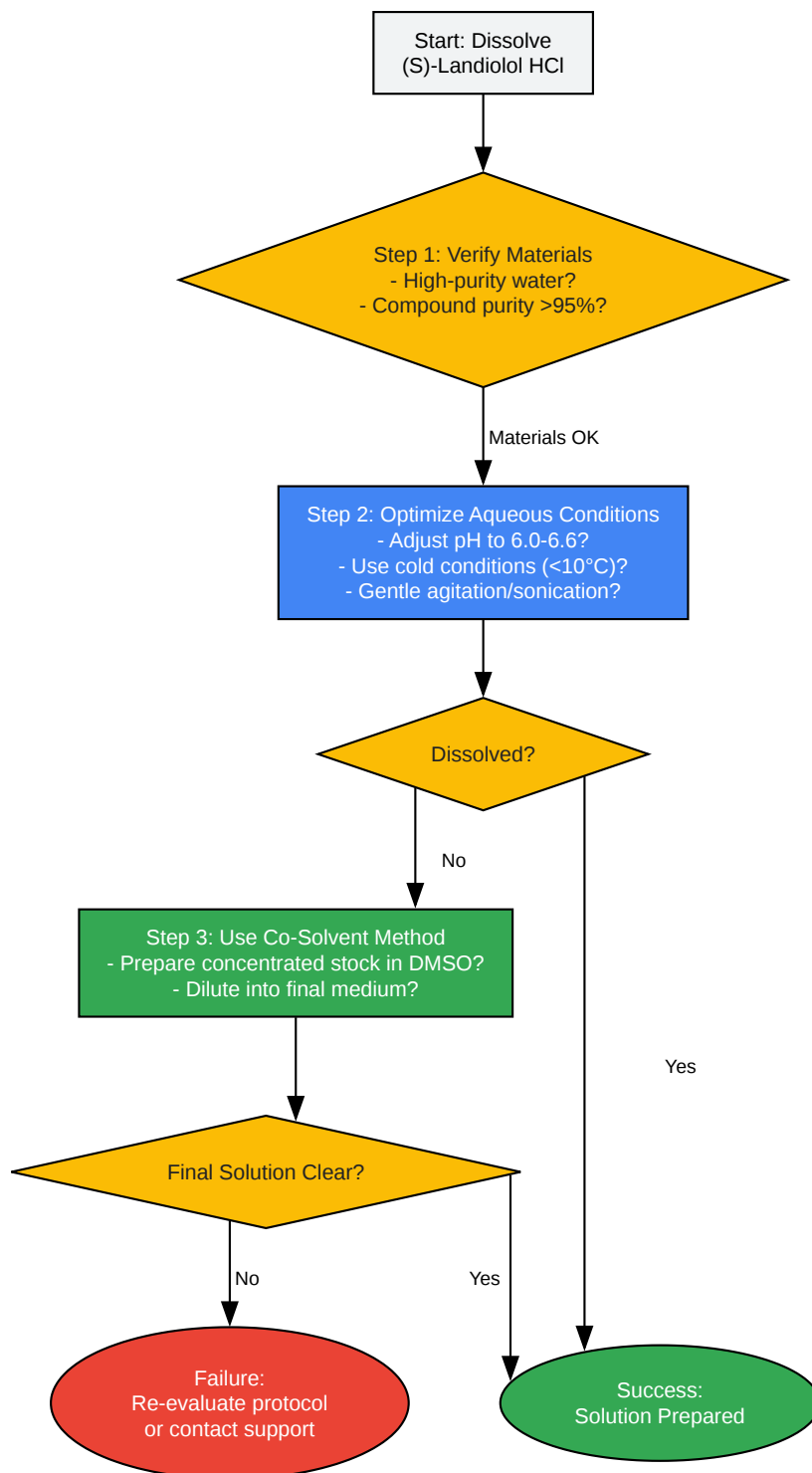
- **Initial Dissolution:** Dissolve the (S)-Landiolol hydrochloride in DMSO first to create a concentrated primary stock. For example, add 10% of the final volume as DMSO.[2]
- **Add Co-solvents:** Sequentially add other co-solvents. A common formulation involves:
 - 40% PEG300

- 5% Tween-80[2]
- Final Dilution: Add the final vehicle, typically saline (45% of the final volume), to reach the target concentration.[2]
- Verification: Ensure the final solution is clear. The final concentration should be carefully calculated to not exceed the solubility limit in this mixed-vehicle system (e.g., ≥ 2.08 mg/mL). [2]

Visualizations

Diagram 1: Troubleshooting Workflow for (S)-Landirolol Solubility

This diagram outlines the logical steps a researcher should take when encountering solubility issues.

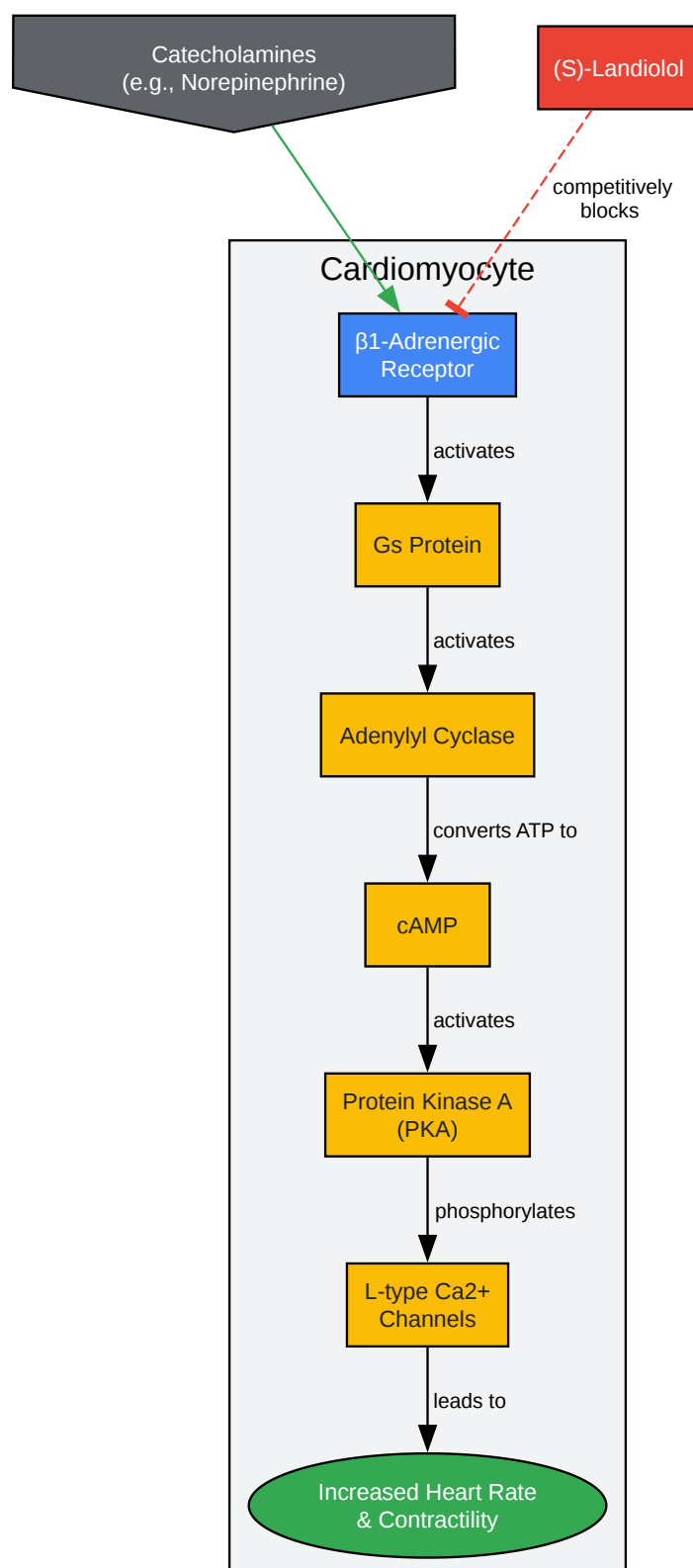


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Troubleshooting workflow for (S)-Landiolol Hydrochloride solubility.

Diagram 2: Simplified Signaling Pathway of (S)-Landirolol Action

This diagram illustrates the mechanism of action of (S)-Landirolol as a β 1-adrenergic receptor antagonist.



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Mechanism of action for (S)-Landirolol as a β_1 -receptor antagonist.

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